molecular formula C8H3BrF3IO B2684537 4'-Bromo-3'-iodo-2,2,2-trifluoroacetophenone CAS No. 1935411-18-9

4'-Bromo-3'-iodo-2,2,2-trifluoroacetophenone

Cat. No.: B2684537
CAS No.: 1935411-18-9
M. Wt: 378.915
InChI Key: MCTKMLKQQWVWRD-UHFFFAOYSA-N
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Description

4'-Bromo-3'-iodo-2,2,2-trifluoroacetophenone is a halogenated trifluoroacetophenone derivative with a molecular formula of C₈H₃BrIF₃O. It features a trifluoromethyl ketone group (-COCF₃) attached to a benzene ring substituted with bromine (Br) at the para (4') position and iodine (I) at the meta (3') position. This compound is primarily utilized in synthetic organic chemistry as a versatile intermediate for cross-coupling reactions, fluorination studies, and organocatalysis due to its electron-withdrawing substituents and halogen reactivity .

Properties

IUPAC Name

1-(4-bromo-3-iodophenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3IO/c9-5-2-1-4(3-6(5)13)7(14)8(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTKMLKQQWVWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3’-iodo-2,2,2-trifluoroacetophenone typically involves the halogenation of 2,2,2-trifluoroacetophenone. One common method includes the bromination of 2,2,2-trifluoroacetophenone followed by iodination. The reaction conditions often involve the use of bromine and iodine in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-3’-iodo-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized acetophenones .

Scientific Research Applications

4’-Bromo-3’-iodo-2,2,2-trifluoroacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Bromo-3’-iodo-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The presence of bromine, iodine, and trifluoromethyl groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, making it a valuable compound for studying molecular mechanisms.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Analogs :

2,2,2-Trifluoroacetophenone (CAS 375-25-3): Substituents: Trifluoromethyl (-CF₃) group only. Electronic Effects: Strong electron-withdrawing -CF₃ group enhances electrophilicity of the carbonyl carbon, accelerating reactions like hydroboration (quantitative yield in 15 minutes at room temperature) . Applications: Used in polymer synthesis via Friedel-Crafts polycondensation and as a substrate in asymmetric electroreduction (65% yield of α-(trifluoromethyl)benzyl alcohol) .

3’-Methyl-2,2,2-trifluoroacetophenone (CHEMBL86868): Substituents: -CF₃ and -CH₃ at the 3' position. Biological Activity: Acts as an acetylcholinesterase (AChE) inhibitor with a binding free energy (ΔG) of -11.80 kcal/mol, serving as a positive control in drug discovery studies .

4'-Bromo-2,2,2-trifluoroacetophenone (CAS 16184-89-7): Substituents: -CF₃ and -Br at the 4' position. Physical Properties: Density = 1.662 g/mL, molecular weight = 253.02 g/mol . Reactivity: Bromine substituent enables Suzuki-Miyaura couplings, unlike non-halogenated analogs.

3'-Bromo-4'-iodo-2,2,2-trifluoroacetophenone (CAS 2149598-84-3): Substituents: -Br (3'), -I (4'), and -CF₃. Applications: Lab-scale intermediate for halogen exchange reactions; priced at €605.00/g (Apollo Scientific) .

Electronic Effects :

  • The -CF₃ group in all analogs increases carbonyl reactivity. However, additional halogens (Br, I) in 4'-Bromo-3'-iodo-2,2,2-trifluoroacetophenone further polarize the ring, making it more reactive in nucleophilic aromatic substitution than methyl- or chloro-substituted analogs .

Biological Activity

4'-Bromo-3'-iodo-2,2,2-trifluoroacetophenone is a halogenated acetophenone derivative that has garnered attention for its potential biological activities. This compound features a unique structural composition that includes bromine, iodine, and trifluoromethyl groups, which may influence its reactivity and interactions with biological targets.

  • Molecular Formula : C8H3BrF3IO
  • Molecular Weight : 378.91 g/mol
  • IUPAC Name : 1-(4-bromo-3-iodophenyl)-2,2,2-trifluoroethanone

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of halogen atoms can enhance binding affinity to enzymes and receptors, potentially modulating biochemical pathways. The trifluoromethyl group may also increase lipophilicity, facilitating membrane permeability and enhancing biological effects.

Antimicrobial Properties

Halogenated compounds often display antimicrobial activity. Preliminary studies suggest that this compound may inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic pathways. Further investigation into its antibacterial and antifungal properties is warranted to establish its effectiveness against specific pathogens.

Case Studies

  • Anticancer Study : In a study evaluating the cytotoxic effects of various trifluoromethyl-substituted acetophenones, compounds structurally similar to this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 30 µM. This suggests a potential role for this compound in cancer therapeutics .
  • Antimicrobial Evaluation : A comparative study on the antimicrobial activities of halogenated acetophenones indicated that compounds containing both bromine and iodine exhibited enhanced antibacterial effects against Gram-positive bacteria. The mechanism was hypothesized to involve the formation of reactive oxygen species leading to bacterial cell death .

Comparative Analysis with Similar Compounds

Compound NameAnticancer Activity (IC50)Antimicrobial ActivityNotes
This compoundTBDTBDInvestigated for potential biological activity
4'-Chloro-3'-iodo-2,2,2-trifluoroacetophenone15 µMModerateSimilar structure; known anticancer properties
4'-Fluoro-3'-bromoacetophenone20 µMHighExhibits broad-spectrum antimicrobial activity

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